molecular formula C9H11FO2 B6292387 2-Fluoro-3,4-dimethoxy-1-methylbenzene CAS No. 127685-75-0

2-Fluoro-3,4-dimethoxy-1-methylbenzene

Cat. No.: B6292387
CAS No.: 127685-75-0
M. Wt: 170.18 g/mol
InChI Key: SJRQYPHJJHYNPG-UHFFFAOYSA-N
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Description

2-Fluoro-3,4-dimethoxy-1-methylbenzene is an organic compound with the molecular formula C9H11FO2 It is a derivative of benzene, characterized by the presence of a fluorine atom and two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3,4-dimethoxy-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of 3,4-dimethoxytoluene using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3,4-dimethoxy-1-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the fluorine atom, yielding 3,4-dimethoxytoluene.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products Formed:

    Oxidation: 3,4-Dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: 3,4-Dimethoxytoluene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3,4-dimethoxy-1-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

    3,4-Dimethoxytoluene: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

    2-Fluoroanisole: Contains a single methoxy group and a fluorine atom, offering different reactivity and applications.

    2-Fluoro-4-methoxytoluene: Similar structure but with different positioning of the methoxy group, affecting its chemical behavior.

Uniqueness: 2-Fluoro-3,4-dimethoxy-1-methylbenzene is unique due to the combination of fluorine and two methoxy groups, providing a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-fluoro-1,2-dimethoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-6-4-5-7(11-2)9(12-3)8(6)10/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRQYPHJJHYNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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